5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1006455-24-8 . It has a molecular weight of 242.69 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid . The InChI code is 1S/C9H7ClN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but it is insoluble in water .Scientific Research Applications
- Researchers have explored the antibacterial potential of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid. It shows promise against bacterial pathogens, including Mycobacterium tuberculosis .
- Inflammation plays a crucial role in various diseases. Some studies suggest that this compound exhibits anti-inflammatory activity, which could be valuable in managing inflammatory conditions .
- The derivatives of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid have been evaluated for their antitumor effects .
- Some studies have explored the impact of this compound on glucose metabolism and insulin sensitivity .
- Researchers have investigated whether 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid possesses antioxidant effects .
- Ulcers, especially gastric ulcers, are a significant health concern. Some studies have explored the ulcerogenic potential of this compound .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antitumor Potential
Antidiabetic Effects
Antioxidant Activity
Ulcerogenic Activity
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAATJOBGLUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
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